![molecular formula C13H12N2O2 B2391265 2-methyl-4-nitro-N-phenylaniline CAS No. 16588-31-1](/img/structure/B2391265.png)
2-methyl-4-nitro-N-phenylaniline
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Overview
Description
“2-methyl-4-nitro-N-phenylaniline” is a chemical compound with the formula C12H9N3O4 .
Synthesis Analysis
The synthesis of nitroanilines, including 2-methyl-4-nitro-N-phenylaniline, can be achieved through oxidative nucleophilic aromatic amination of nitrobenzenes . This process involves the use of n-BuLi in hexanes, arylamine in dry THF, and 4-nitro-1-(pentafluorosulfanyl)benzene .Molecular Structure Analysis
The molecular structure of nitroanilines, including 2-methyl-4-nitro-N-phenylaniline, has been analyzed by X-ray crystallography . The structures are very similar with N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .Scientific Research Applications
Synthesis and Anticonvulsant Properties
2-methyl-4-nitro-N-phenylaniline is a part of a series of compounds synthesized for the evaluation of anticonvulsant and neurotoxic properties. These compounds, including 2-methyl-4-nitro-N-phenylaniline, have been studied for their efficacy in seizure models, exhibiting interactions with multiple ion channels, suggesting their potential use in a wide range of seizure models (Vamecq et al., 2000).
Pharmacological Activity
Research indicates that derivatives of aromatic amino acids, including 2-methyl-4-nitro-N-phenylaniline, show promising results in the search for biologically active compounds. These derivatives have been found to possess various pharmacological activities such as anti-inflammatory, analgesic, diuretic, bacteriostatic, fungistatic, and antidiuretic properties. Moreover, they are classified as low toxic compounds, making them potential candidates for the development of active and harmless medications (Isaev et al., 2014).
Catalysis and Organic Synthesis
2-methyl-4-nitro-N-phenylaniline is involved in catalytic processes and organic synthesis. It is used in asymmetric Michael additions of ketones to nitroalkenes, highlighting its role in modulating asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015). Additionally, it is involved in the synthesis of various organic compounds, such as 2-arylanilines (Noland et al., 2019).
Chemical Carcinogenesis Studies
The compound plays a role in the study of chemical carcinogenesis. Arylamines and nitroarenes, including 2-methyl-4-nitro-N-phenylaniline, are suspected of being involved in chemical carcinogenesis, and the study of DNA adduct formation with these compounds is crucial to determine their genotoxic potential (Jones et al., 2003).
Synthesis of 4-Methoxy-2-methyl-N-phenylaniline
A summary of methods to produce 4-methoxy-2-methyl-N-phenylaniline, a compound related to 2-methyl-4-nitro-N-phenylaniline, has been documented, especially highlighting new methods and technology routes. This provides a theoretical basis for further research into the synthesis and industrialization of these compounds (Xiao-liang, 2012).
Safety and Hazards
Future Directions
Nitroaromatic compounds, including 2-methyl-4-nitro-N-phenylaniline, are useful molecules in the synthesis of anilines, imines, azo compounds, oximes, and heterocycles . They have been used in second harmonic generating materials and in the synthesis of bioactive molecules . Future research may focus on further understanding the intermolecular forces that are present in these molecules, which is useful for understanding and predicting crystal packing .
properties
IUPAC Name |
2-methyl-4-nitro-N-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-9-12(15(16)17)7-8-13(10)14-11-5-3-2-4-6-11/h2-9,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTOPFBAXQHMJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-nitro-N-phenylaniline |
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